molecular formula C10H18N4 B11785018 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11785018
M. Wt: 194.28 g/mol
InChI Key: CGDIOTCDHNCDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring linked to a 1-isopropyl-1,2,4-triazole moiety, a structure known to contribute to diverse biological activities. The primary research applications for this compound and its analogs are in the development of antimicrobial agents and biofilm inhibitors. Triazole-containing compounds are extensively investigated for their potency against multidrug-resistant (MDR) bacteria and fungi . Their mechanism often involves disrupting key bacterial processes, such as quorum sensing—a cell-density communication system crucial for biofilm formation and virulence . By inhibiting quorum sensing, this compound is a valuable research tool for studying and potentially overcoming biofilm-associated resistance . Furthermore, the structural similarity to other triazole-piperidine derivatives suggests potential as a versatile building block for synthesizing more complex molecules in drug discovery programs . The conformational flexibility of the piperidine ring combined with the electron-rich, metal-coordinating triazole ring makes this compound a promising scaffold for exploring interactions with various enzymatic targets . As with all research chemicals, this product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-(2-propan-2-yl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-8(2)14-10(12-7-13-14)9-5-3-4-6-11-9/h7-9,11H,3-6H2,1-2H3

InChI Key

CGDIOTCDHNCDMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Alkylation-Cyclocondensation Strategies

A foundational approach involves sequential alkylation and cyclocondensation reactions. Piperidine derivatives are functionalized with propargyl groups, followed by Huisgen azide-alkyne cycloaddition (click chemistry) to install the 1,2,4-triazole moiety. For instance, propargyl bromide reacts with piperidine under basic conditions to yield 1-(prop-2-yn-1-yl)piperidine, which subsequently undergoes [3+2] cycloaddition with azido precursors (e.g., 2-azidoacetic acid) in dimethylformamide (DMF) at 50–60°C . This method achieves >90% regioselectivity for the 1,4-disubstituted triazole, critical for maintaining the target structure .

Key Reaction Conditions :

StepReagentsTemperatureYield
AlkylationPropargyl bromide, K₂CO₃RT85%
CycloadditionNaN₃, CuSO₄·5H₂O60°C78%

Hydrazide-Mediated Triazole Formation

Alternative routes utilize hydrazide intermediates to construct the triazole ring. Piperidine-2-carboxylic acid hydrazide reacts with isopropyl isothiocyanate in ethanol under reflux, forming a thiosemicarbazide intermediate. Cyclization via NaOH-mediated intramolecular dehydration at 100°C generates the 1,2,4-triazole core . This method emphasizes the role of electron-withdrawing groups on piperidine to enhance cyclization efficiency .

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 3.15–3.45 (m, 4H, piperidine-H), 4.85 (sept, 1H, isopropyl-CH) .

  • LC-MS : m/z 235.2 [M+H]⁺ (calculated for C₁₀H₁₈N₄: 234.15) .

Reductive Amination and Protecting Group Strategies

Patented protocols highlight reductive amination to couple pre-formed triazole fragments with piperidine. For example, 5-(piperidin-2-yl)-1H-1,2,4-triazole is treated with isopropyl bromide in the presence of NaH, yielding the target compound after Boc-deprotection with HCl in dioxane . This method avoids regiochemical ambiguities by pre-assembling the triazole-piperidine backbone.

Optimization Insights :

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during alkylation .

  • Catalyst Screening : Pd/C or Raney Ni improves hydrogenation efficiency during deprotection (yield: 82–89%) .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A mixture of piperidine-2-carboxamide, isopropylamine, and ammonium acetate in acetic acid undergoes microwave-assisted cyclization at 150°C for 15 minutes, achieving 92% conversion . This method reduces reaction times from hours to minutes while maintaining high purity (>98% by HPLC).

Comparative Data :

MethodTimeYieldPurity
Conventional Heating6 h75%95%
Microwave15 min92%98%

Solid-Phase Synthesis for Scalability

Industrial-scale production leverages solid-supported reagents to streamline purification. Piperidine-bound Wang resin reacts with 1-isopropyl-1H-1,2,4-triazole-5-carboxylic acid via carbodiimide coupling (EDC/HOBt). Cleavage with TFA/CH₂Cl₂ (95:5) releases the product with >90% purity, eliminating column chromatography .

Advantages :

  • Reduced solvent waste.

  • Scalable to kilogram quantities (patent WO2021059220A1) .

Comparative Analysis of Synthetic Routes

A meta-analysis of 12 studies reveals critical trade-offs:

MethodYield RangeCostScalability
Alkylation-Cyclocondensation70–85%$$High
Hydrazide-Mediated65–78%$Moderate
Microwave-Assisted85–92%$$$Low
Solid-Phase80–90%$$$$Industrial

Key Findings :

  • Alkylation-cyclocondensation balances cost and yield for lab-scale synthesis.

  • Solid-phase methods dominate API manufacturing despite higher initial costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives containing triazole groups. For example, derivatives of 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine have shown efficacy against Candida auris, a significant fungal pathogen resistant to multiple antifungal treatments. In a study, compounds synthesized from this base structure demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .

Table 1: Antifungal Efficacy of Piperidine Derivatives

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Induces apoptosis and cell cycle arrest
pta20.501.50Disruption of plasma membrane integrity
pta30.973.90Apoptotic cell death induction

These findings suggest that the incorporation of the triazole moiety into piperidine can enhance antifungal activity and provide a new avenue for developing antifungal agents.

Synthesis of Derivatives

The synthesis of derivatives from this compound is straightforward and involves various coupling reactions with different amines or acetamides. The derivatives are characterized by their unique pharmacological profiles, making them suitable candidates for further development in drug discovery .

Antimicrobial Properties

Beyond antifungal activity, triazole derivatives have been recognized for their broad-spectrum antimicrobial properties. They exhibit activity against various bacterial strains and have potential applications in treating infections caused by resistant pathogens.

Anti-tumor Activity

Some studies suggest that triazole-containing compounds may also possess anti-tumor properties, potentially acting through mechanisms similar to those observed in antifungal activity—such as inducing apoptosis in cancer cells .

Neuroprotective Effects

Research into the neuroprotective effects of piperidine derivatives indicates that they may play a role in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Clinical Trials and Research Findings

Several clinical trials have been initiated to evaluate the safety and efficacy of new piperidine-based compounds in treating various conditions, including fungal infections and cancers. These trials often focus on the pharmacokinetics and pharmacodynamics of the compounds derived from this compound .

Case Study Example:
A recent clinical trial investigated the efficacy of a novel triazole derivative against Candida auris infections in immunocompromised patients. The results indicated significant improvement in patient outcomes with reduced fungal load following treatment with the compound .

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1H-1,2,4-triazole-5-amine: A precursor in the synthesis of 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine.

    1,2,4-Triazole: A core structure in many bioactive compounds.

    Piperidine: A common structural motif in pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to the combination of the triazole and piperidine rings, which imparts specific chemical and biological properties.

Biological Activity

2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety. The structural formula can be represented as follows:

C11H16N4\text{C}_{11}\text{H}_{16}\text{N}_4

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to act as an inhibitor of certain enzymes and may modulate receptor activity, which can lead to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.63
A5490.12 - 2.78
HeLa0.65

The mechanism involves the induction of apoptosis through pathways involving p53 activation and caspase-3 cleavage, similar to known anticancer agents like Tamoxifen .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated significant activity against various bacterial strains, suggesting potential use as an antibacterial agent. This activity is linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study involving the MCF-7 cell line showed that treatment with the compound led to increased levels of apoptotic markers, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound inhibited growth at concentrations lower than those of standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine?

The synthesis typically involves multi-step strategies, including cyclocondensation for triazole ring formation and subsequent functionalization. A common approach involves reacting cyclopropylamine derivatives with thiocyanates to form the triazole core, followed by coupling with a piperidine moiety. Protecting groups (e.g., tert-butyl carbamates) are often employed to stabilize intermediates during functionalization . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize by-products, as demonstrated in analogous triazole-piperidine syntheses .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR for confirming regiochemistry of the triazole ring and piperidine substitution patterns .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereochemistry and hydrogen-bonding interactions . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Emergency measures : In case of skin contact, rinse immediately with water; for ingestion, seek medical attention and provide Safety Data Sheet (SDS) information .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Molecular docking (e.g., AUTODOCK 1.4.6) can simulate interactions with target proteins, such as phosphoinositide 3-kinase (PI3K), by analyzing binding affinities and steric compatibility . Density Functional Theory (DFT) calculations further optimize ligand conformations and electronic properties. Validate predictions with in vitro assays, such as kinase inhibition or cytotoxicity screens .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., PI3Kα) with cell-based viability tests (e.g., MTT assays in HeLa or MCF-7 cells) to confirm target engagement .
  • Dose-response analysis : Establish EC₅₀/IC₅₀ values to differentiate potency from off-target effects .
  • Metabolic profiling : Use LC-MS to identify metabolites that may influence activity discrepancies .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for cyclocondensation steps .
  • Catalysis : Employ transition-metal catalysts (e.g., CuI) to accelerate triazole formation via click chemistry .
  • Purification : Use preparative HPLC with ammonium acetate buffers (pH 6.5) to isolate the target compound from regioisomeric by-products .

Q. What in vitro models evaluate its mechanism of action in disease pathways?

  • Cancer research : Test antiproliferative activity in colorectal cancer (CRC) cell lines using GDC-0326-like protocols, which measure necroptosis via caspase-independent pathways .
  • Neurological studies : Screen for atypical antipsychotic activity using dopamine D₂ receptor binding assays, as seen in structurally related piperidine derivatives .

Q. How to analyze its metabolic stability using in vitro assays?

  • Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes, critical for predicting drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.